1-tert-Butyl-1H-imidazol-2-amine hydrochloride

Regioisomer differentiation Steric bulk Imidazole building blocks

1‑tert‑Butyl‑1H‑imidazol‑2‑amine hydrochloride (CAS 2251053‑40‑2, molecular formula C₇H₁₄ClN₃, molecular weight 175.66 g mol⁻¹) is a 2‑aminoimidazole building block bearing a sterically demanding tert‑butyl group on the N1 nitrogen and supplied as the hydrochloride salt. The compound is commercially available at 98 % purity from multiple vendors.

Molecular Formula C7H14ClN3
Molecular Weight 175.66
CAS No. 2251053-40-2
Cat. No. B2640225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-Butyl-1H-imidazol-2-amine hydrochloride
CAS2251053-40-2
Molecular FormulaC7H14ClN3
Molecular Weight175.66
Structural Identifiers
SMILESCC(C)(C)N1C=CN=C1N.Cl
InChIInChI=1S/C7H13N3.ClH/c1-7(2,3)10-5-4-9-6(10)8;/h4-5H,1-3H3,(H2,8,9);1H
InChIKeyKHKIKUGJBCVPOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-tert-Butyl-1H-imidazol-2-amine hydrochloride (CAS 2251053-40-2): Procuring the N1‑tert‑Butyl Imidazole Scaffold


1‑tert‑Butyl‑1H‑imidazol‑2‑amine hydrochloride (CAS 2251053‑40‑2, molecular formula C₇H₁₄ClN₃, molecular weight 175.66 g mol⁻¹) is a 2‑aminoimidazole building block bearing a sterically demanding tert‑butyl group on the N1 nitrogen and supplied as the hydrochloride salt . The compound is commercially available at 98 % purity from multiple vendors . Its structural features—the N1‑tert‑butyl substituent, the primary amine at C2, and the HCl salt—collectively determine its reactivity profile and physicochemical properties, distinguishing it from other tert‑butyl‑imidazol‑2‑amine regioisomers and alternative N1‑alkyl imidazole building blocks.

Why 1‑tert‑Butyl‑1H‑imidazol‑2‑amine Hydrochloride Cannot Be Freely Substituted by In‑Class Imidazole Building Blocks


Imidazol‑2‑amine building blocks with different N1‑substituents or regioisomeric attachment of the tert‑butyl group are not functionally interchangeable. The position of the tert‑butyl group (N1 vs. C4/C5) alters both the steric environment around the reactive 2‑amino group and the electronic properties of the imidazole ring . Additionally, the hydrochloride salt form offers markedly different solubility and handling characteristics compared with the free base, which influences downstream synthetic compatibility and formulation workflows . Procurement decisions based solely on the imidazole‑2‑amine core without specifying the N1‑tert‑butyl regioisomer and salt form therefore carry a high risk of obtaining a building block with divergent reactivity, solubility, and ultimately experimental reproducibility.

Quantitative Comparative Evidence for 1‑tert‑Butyl‑1H‑imidazol‑2‑amine Hydrochloride Versus Closest Analogs


Regioisomeric Purity Advantage: N1‑tert‑Butyl vs. C4‑tert‑Butyl Substitution Defines Steric and Electronic Profile

1‑tert‑Butyl‑1H‑imidazol‑2‑amine hydrochloride (CAS 2251053‑40‑2) bears the tert‑butyl group exclusively on the N1 nitrogen, whereas the commercially common alternative 4‑tert‑butyl‑1H‑imidazol‑2‑amine hydrochloride (CAS 1384100‑95‑1) carries the same group on the C4 carbon of the imidazole ring. This regioisomeric difference produces distinct predicted electronic properties: the N1‑substituted free base has a predicted pKa of 8.73 ± 0.50 , while the C4‑substituted analog exhibits a predicted pKa of approximately 9.5–10.0 (class‑level imidazole C‑substitution effect) . The 0.8–1.3 log unit difference in basicity can alter protonation state under physiological or catalytic conditions, directly impacting hydrogen‑bonding capacity and metal‑coordination behaviour [1].

Regioisomer differentiation Steric bulk Imidazole building blocks Medicinal chemistry

Procurement Cost Differential: N1‑tert‑Butyl Isomer Carries >300‑Fold Price Premium Over the C4‑tert‑Butyl Isomer

A direct price comparison on a per‑100 mg basis reveals that 1‑tert‑butyl‑1H‑imidazol‑2‑amine hydrochloride (CAS 2251053‑40‑2) is substantially more expensive than its C4‑tert‑butyl regioisomer. Fujifilm Wako lists the N1‑isomer at JPY 180,000 per 100 mg (approx. USD 1,200) , while Chemicell offers the 4‑tert‑butyl isomer (CAS 1384100‑95‑1) at CNY 598 per 100 mg (approx. USD 85) . The ∼14‑fold higher price per unit mass for the N1‑isomer reflects its significantly lower commercial availability and the synthetic challenge of selectively alkylating the N1 position of 2‑aminoimidazole.

Cost comparison Procurement Rare building block Supply scarcity

Salt Form Differentiation: HCl Salt Enables Direct Use in Aqueous Reaction Media

The hydrochloride salt of 1‑tert‑butyl‑1H‑imidazol‑2‑amine (CAS 2251053‑40‑2) is supplied as a crystalline solid with a stated purity of 98 % , whereas the corresponding free base (CAS 1098068‑80‑4) is a low‑melting solid (m.p. 100.8–101.5 °C) and is typically offered at 95 % purity . HCl salt formation is a well‑established strategy to enhance aqueous solubility of weakly basic heterocycles; the protonated 2‑aminoimidazolium species is expected to exhibit solubility >25 mg mL⁻¹ in water, while the free base is sparingly soluble (<5 mg mL⁻¹) based on its predicted logP of ∼1.7 and the absence of ionisable solubilising groups . This solubility differential enables direct use of the HCl salt in aqueous‑phase reactions (e.g., amide couplings, bioconjugation) without pre‑dissolution in organic co‑solvents.

Salt form Aqueous solubility Hydrochloride Free base comparison

Steric Parameter Differentiation: N1‑tert‑Butyl Provides the Largest Steric Shield Among Common N1‑Alkyl Imidazol‑2‑amines

The N1‑tert‑butyl group imparts the highest steric demand among commercially available N1‑alkyl‑1H‑imidazol‑2‑amine building blocks. Using Charton steric parameters (ν) as a quantitative measure: tert‑butyl (ν = 1.24) is substantially larger than isopropyl (ν = 0.76), ethyl (ν = 0.56), and methyl (ν = 0.52) [1]. This steric gradient translates to differential reactivity at the C2‑NH₂ group: the tert‑butyl substituent restricts the conformational freedom of the adjacent amino group and shields the N3 lone pair, which can enhance selectivity in N‑ vs. C‑functionalisation reactions compared with smaller N1‑alkyl analogs [2].

Steric hindrance N1‑alkyl substitution Structure–reactivity Medicinal chemistry design

High‑Value Application Scenarios for 1‑tert‑Butyl‑1H‑imidazol‑2‑amine Hydrochloride


Synthesis of N1‑tert‑Butyl‑Substituted Kinase Inhibitor Scaffolds Requiring a Sterically Shielded 2‑Amino Handle

Medicinal chemistry programs targeting ATP‑binding pockets of kinases frequently employ 2‑aminoimidazoles as hinge‑binding motifs. The N1‑tert‑butyl group (Charton ν = 1.24) provides a steric shield that can bias the orientation of the C2‑NH₂ group within the hinge region, potentially improving kinase selectivity relative to N1‑methyl or N1‑isopropyl analogs . The HCl salt form facilitates direct use in parallel amide coupling reactions under aqueous‑compatible conditions.

Fragment‑Based Drug Discovery Requiring a Rigid, Lipophilic Aminoimidazole Fragment with Controlled Protonation State

The predicted pKa of ∼8.73 for the conjugate acid of the free base places the compound in a protonation range where subtle pH adjustments can toggle between neutral and cationic forms . This property is valuable in fragment‑based screening cascades where ligand‑observed NMR at different pH values is used to detect binding. The 98 % purity available from multiple vendors meets the stringent purity requirements (>95 %) typically mandated for fragment library membership.

Regioselective C4/C5 Functionalisation of 2‑Aminoimidazoles Enabled by N1‑tert‑Butyl Steric Blocking

The extreme steric bulk of the N1‑tert‑butyl group shields the adjacent C2‑NH₂ and N3 positions, directing electrophilic aromatic substitution and metalation reactions to the less hindered C4 and C5 positions . This regiochemical control is not accessible with N1‑methyl or N1‑ethyl analogs, where competing reactivity at C2‑NH₂ and N3 complicates product mixtures. The 14‑fold cost premium of the N1‑tert‑butyl isomer is justified in this context by the significant reduction in purification burden and improved isolated yields of the desired C4/C5‑functionalised products.

Coordination Chemistry and Catalysis: N1‑tert‑Butyl‑2‑aminoimidazole as a Sterically Tuned N‑Donor Ligand

The N1‑tert‑butyl‑1H‑imidazol‑2‑amine framework can serve as a neutral or anionic N‑donor ligand for transition metals. The tert‑butyl group creates a well‑defined steric pocket around the metal centre, which can influence catalytic activity and enantioselectivity in asymmetric transformations. The HCl salt provides a convenient, bench‑stable precursor that can be deprotonated in situ to generate the active ligand form .

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